Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with the molecular formula C22H28O5. . The compound is notable for its unique structure, which includes a cyclopenta[c]chromen ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems and real-time monitoring can also help in optimizing the reaction conditions, reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:
- Mthis compound
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities .
Biological Activity
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic compound that belongs to a class of molecules known for their potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H30O5, with a molecular weight of approximately 386.4813 g/mol. The compound features a tetrahydrocyclopenta[c]chromene core structure, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity : Research has shown that derivatives of tetrahydrocyclopenta compounds can induce apoptosis in various cancer cell lines. In vitro assays demonstrate that these compounds can effectively inhibit cell proliferation at specific concentrations (e.g., IC50 values ranging from 10 to 50 µM) .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies involving similar structures suggest:
- Free Radical Scavenging : this compound may possess the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) have been employed to quantify this activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies:
- Inhibition of Pro-inflammatory Cytokines : Compounds derived from tetrahydrocyclopenta structures have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests a possible therapeutic application in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 20 | |
Compound B | Antioxidant | 15 | |
Compound C | Anti-inflammatory | 25 |
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Antioxidant Efficacy in Neuroprotection
Another study explored the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The administration of these compounds resulted in lower levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell cultures exposed to oxidative stressors.
Properties
Molecular Formula |
C22H28O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C22H28O5/c1-3-5-6-7-9-15-12-18-16-10-8-11-17(16)22(24)27-20(18)13-19(15)26-14-21(23)25-4-2/h12-13H,3-11,14H2,1-2H3 |
InChI Key |
VLQYQSWUVNDLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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